N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)biphenyl-4-carboxamide
Overview
Description
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)biphenyl-4-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a biphenyl group attached to a carboxamide moiety, which is further linked to a dihydroacenaphthylene unit through a carbamothioyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)biphenyl-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of biphenyl-4-carboxylic acid with thionyl chloride to form biphenyl-4-carbonyl chloride. This intermediate is then reacted with 1,2-dihydroacenaphthylene-5-amine in the presence of a base to yield the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The biphenyl and acenaphthylene units can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups into the biphenyl or acenaphthylene units.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)biphenyl-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the biphenyl and acenaphthylene units can interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)phenyl-4-carboxamide
- N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzyl-4-carboxamide
- N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)napthyl-4-carboxamide
Uniqueness
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)biphenyl-4-carboxamide stands out due to its unique combination of biphenyl and acenaphthylene units, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2OS/c29-25(21-13-9-18(10-14-21)17-5-2-1-3-6-17)28-26(30)27-23-16-15-20-12-11-19-7-4-8-22(23)24(19)20/h1-10,13-16H,11-12H2,(H2,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPMPCPSFXCYER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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